molecular formula C14H22Cl2N2O2 B3114028 Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl CAS No. 1992963-33-3

Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl

Cat. No. B3114028
M. Wt: 321.2
InChI Key: FOLLAZRTYZXAFH-UHFFFAOYSA-N
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Description

“Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl” is a chemical compound with the IUPAC name methyl (4-benzyl-2-piperazinyl)acetate dihydrochloride . It has a molecular weight of 321.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O2.2ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;;/h2-6,13,15H,7-11H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their connectivity, and any charge or stereochemical information.


Physical And Chemical Properties Analysis

“Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl” has a molecular formula of C14H20N2O2 and a molecular weight of 321.25 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Central Nervous System Receptor Affinity

A novel synthesis starting from the methyl ester of (S)-serine led to the creation of 4-substituted-(1-benzylpiperazin-2-yl)methanols, which were further transformed into chiral, non-racemic bicyclic lactams. These compounds showed promising interactions with central nervous system receptors, particularly σ1-receptors, indicating potential applications in neuroscience research and drug development (Beduerftig, Weigl, & Wünsch, 2001).

Corrosion Inhibition

Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and its derivatives have been studied for their corrosion inhibition properties in sulphuric acid solutions, suggesting their use in protecting metals from corrosion. This application is crucial in industrial settings where corrosion resistance is vital for the longevity and safety of metal structures and components (Elazhary et al., 2019).

Synthesis of Benzimidazoles with Biological Activity

Benzimidazole derivatives containing piperazine or morpholine skeletons have been synthesized and evaluated for their antioxidant activities and as glucosidase inhibitors. These compounds, designed via a 'onepot' nitro reductive cyclization reaction, have shown high scavenging activity and significant potential as glucosidase inhibitors, surpassing the standard acarbose in efficacy. This suggests their potential in managing oxidative stress and diabetes (Özil, Parlak, & Baltaş, 2018).

Analgesic and Anti-inflammatory Activity

Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, featuring arylpiperazinyl structures, were synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown promising results in in vivo tests without causing gastric ulcerogenic effects, indicating their potential as safer anti-inflammatory drugs (Duendar, Gökçe, Kuepeli, & Şahin, 2007).

Safety And Hazards

“Methyl (4-benzylpiperazin-2-yl)acetate hydrochloride” is classified as an irritant . It’s important to handle this compound with appropriate safety measures to avoid exposure.

properties

IUPAC Name

methyl 2-(4-benzylpiperazin-2-yl)acetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.2ClH/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12;;/h2-6,13,15H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLLAZRTYZXAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN(CCN1)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-benzylpiperazin-2-yl)acetate dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl
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Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl
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Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl
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Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl
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Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl
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Methyl 2-(4-benzylpiperazin-2-YL)acetate 2hcl

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